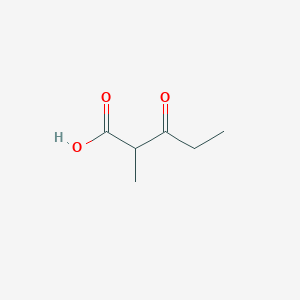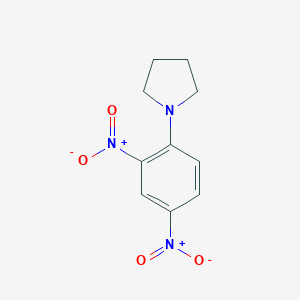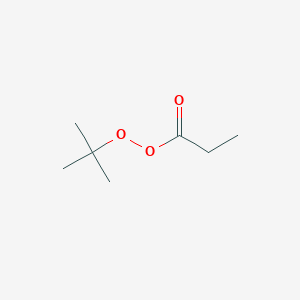
Sulfanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanyl, also known as thiol, is an organic compound containing a sulfur atom bonded to a hydrogen atom (-SH). This functional group is known as a mercapto group. Thiols are analogous to alcohols, but with sulfur replacing the oxygen atom. They are known for their strong, often unpleasant odors, which are reminiscent of garlic or rotten eggs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiols can be synthesized through several methods:
Hydrosulfide Anion Reaction: One common method involves the reaction of a hydrosulfide anion (HS-) with an alkyl halide (R-X) in an S_N2 reaction to produce a thiol (R-SH).
Thiourea Method: Another method involves the reaction of thiourea with an alkyl halide, followed by hydrolysis to yield the thiol.
Industrial Production Methods
Industrially, thiols are often produced by the reaction of olefins with hydrogen sulfide. For example, the production of ethanethiol involves the reaction of ethylene with hydrogen sulfide in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R) using mild oxidizing agents.
Reduction: Disulfides can be reduced back to thiols using reducing agents like lithium aluminum hydride.
Substitution: Thiols can undergo nucleophilic substitution reactions, where the -SH group acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H_2O_2), iodine (I_2)
Reducing Agents: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)
Nucleophiles: Thiolate anions (RS-)
Major Products
Disulfides: Formed from the oxidation of thiols
Thioethers: Formed from the nucleophilic substitution reactions involving thiols
Scientific Research Applications
Chemistry
Thiols are used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. They are also used as intermediates in the production of other sulfur-containing compounds .
Biology
In biological systems, thiols play a crucial role in the structure and function of proteins. The amino acid cysteine contains a thiol group, which can form disulfide bonds, contributing to protein stability and function .
Medicine
Thiols are used in the development of drugs, such as 6-mercaptopurine, which is used in the treatment of leukemia . They are also used in the synthesis of
Properties
CAS No. |
13940-21-1 |
|---|---|
Molecular Formula |
HS |
Molecular Weight |
33.08 g/mol |
IUPAC Name |
λ1-sulfane |
InChI |
InChI=1S/HS/h1H |
InChI Key |
PXQLVRUNWNTZOS-UHFFFAOYSA-N |
SMILES |
[SH] |
Canonical SMILES |
[SH] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


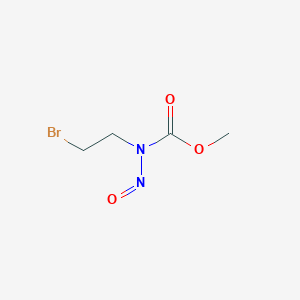




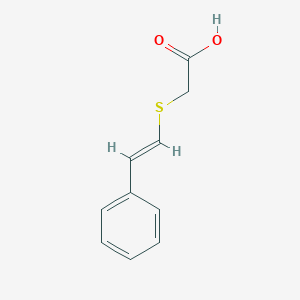
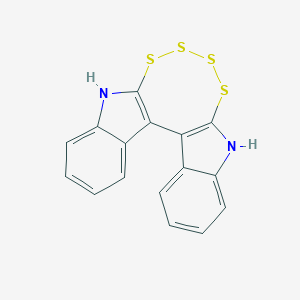
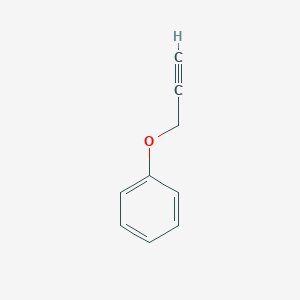

![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)

